Pifithrin-

Vue d'ensemble

Description

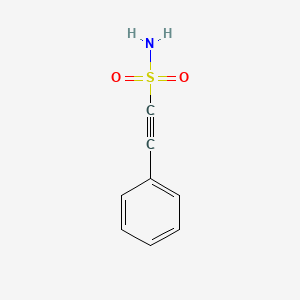

Pifithrin-mu, également connu sous le nom de 2-phényléthynylsulfonamide, est un inhibiteur de petite molécule qui cible la protéine de choc thermique 70 et la protéine tumorale p53. Il a été largement étudié pour ses propriétés antitumorales et neuroprotectrices. This compoundmu est connu pour inhiber la liaison de la protéine tumorale p53 aux mitochondries, réduisant ainsi son affinité pour les protéines anti-apoptotiques telles que Bcl-xL et Bcl-2 .

Mécanisme D'action

Target of Action

Pifithrin-mu primarily targets the Heat Shock Protein 70 (HSP70) family . HSP70 proteins are molecular chaperones that play a crucial role in protein homeostasis, helping to fold and unfold proteins, and preventing the aggregation of proteins under stress conditions .

Mode of Action

This compoundmu acts as an inhibitor of HSP70 . It prevents the binding of HSP70 to other proteins, thereby disrupting the normal functioning of the HSP70 chaperone system . This disruption leads to the accumulation of misfolded proteins in cells, which can trigger cell death .

Biochemical Pathways

The inhibition of HSP70 by this compoundmu affects several biochemical pathways. It impairs the two major protein degradation systems in cells: the autophagy-lysosome system and the proteasome pathway . This leads to the accumulation of misfolded proteins, which can induce apoptosis .

Pharmacokinetics

It is known that this compoundmu can effectively inhibit the viability of cancer cells at low micromolar concentrations .

Result of Action

The primary result of this compoundmu’s action is the induction of apoptosis, or programmed cell death . By inhibiting HSP70 and disrupting protein homeostasis, this compoundmu causes the accumulation of misfolded proteins, leading to cellular stress and ultimately triggering apoptosis .

Action Environment

The efficacy and stability of this compoundmu can be influenced by various environmental factors. For instance, it has been shown that this compoundmu can enhance the antitumor effects of hyperthermia against human prostate cancer cells . .

Analyse Biochimique

Biochemical Properties

Pifithrin-mu plays a crucial role in biochemical reactions by interacting with several key biomolecules. It inhibits the binding of p53 to mitochondria, thereby reducing its affinity for anti-apoptotic proteins such as Bcl-xL and Bcl-2 . Additionally, this compoundmu inhibits HSP70, a chaperone protein involved in protein folding and protection against stress . These interactions lead to the suppression of p53-dependent apoptosis and modulation of cellular stress responses.

Cellular Effects

This compoundmu has profound effects on various cell types and cellular processes. It induces the formation of stress granules, which are cytoplasmic protein-RNA condensates that assemble in response to cellular stress . This compound also affects cell signaling pathways by reducing the activation of 5′-AMP-activated protein kinase (AMPK) and activating the pro-survival protein kinase Akt . Long-term treatment with this compoundmu can lead to a marked loss of cell viability . In cancer cells, this compoundmu enhances the antitumor effects of hyperthermia by inhibiting HSP70 and inducing cell death .

Molecular Mechanism

The molecular mechanism of this compoundmu involves its inhibition of p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu reduces mitochondrial dysfunction and apoptosis induced by cellular stressors such as cisplatin . This compound also inhibits the interaction between p53 and apoptosis-inducing factor (AIF), thereby preventing p53-mediated apoptosis . Additionally, this compoundmu binds to both p53 and Bcl-xL, further modulating apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compoundmu change over time. This compound has been shown to induce stress granule formation in a time-dependent manner, with the properties of these granules determined by the duration of treatment . This compoundmu also exhibits stability and degradation characteristics that influence its long-term effects on cellular function. For example, it selectively kills cancer cells via a caspase-independent mechanism involving increased protein aggregation and impairment of the autophagy-lysosomal system .

Dosage Effects in Animal Models

The effects of this compoundmu vary with different dosages in animal models. In a mouse model of chemotherapy-induced peripheral neuropathy, this compoundmu demonstrated neuroprotective effects by preventing mitochondrial p53 accumulation and subsequent mitochondrial dysfunction . In prostate cancer models, the combination of this compoundmu with hyperthermia significantly inhibited tumor growth, with the compound showing enhanced efficacy at suboptimal doses . High doses of this compoundmu may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compoundmu is involved in several metabolic pathways, primarily through its interaction with HSP70 and p53. By inhibiting HSP70, this compoundmu affects protein homeostasis and stress responses . This compound also influences metabolic flux and metabolite levels by modulating the activity of key enzymes and signaling pathways. For instance, this compoundmu reduces the activation of AMPK, a central regulator of cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, this compoundmu is transported and distributed through interactions with various transporters and binding proteins. It binds to p53 and Bcl-xL, preventing their interaction with other biomolecules and modulating their localization . This compoundmu’s distribution within cells is influenced by its ability to inhibit HSP70, which plays a role in protein transport and localization .

Subcellular Localization

This compoundmu’s subcellular localization is primarily determined by its interactions with p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu influences mitochondrial function and apoptosis . Additionally, this compound induces the formation of stress granules in the cytoplasm, affecting cellular stress responses and signaling pathways . The subcellular localization of this compoundmu is crucial for its activity and function, as it determines the specific cellular processes and pathways that are modulated by this compound.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du pifithrin-mu implique un processus en plusieurs étapes. L'une des voies de synthèse améliorées comprend les étapes suivantes :

Matière de Départ : La synthèse commence par la préparation du 2-phényléthynylsulfonamide.

Conditions de Réaction : La réaction implique l'utilisation de réactifs et de catalyseurs spécifiques dans des conditions de température et de pression contrôlées.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.

Méthodes de Production Industrielle : La production industrielle de this compoundmu suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir une qualité et un rendement constants. La production est effectuée conformément aux normes réglementaires pour garantir la sécurité et l'efficacité .

Analyse Des Réactions Chimiques

Types de Réactions : Le pifithrin-mu subit diverses réactions chimiques, notamment :

Oxydation : Le this compoundmu peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction pour produire des formes réduites.

Substitution : Le this compoundmu peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Communs :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide sulfonique, tandis que la réduction peut produire des dérivés de sulfonamide .

4. Applications de la Recherche Scientifique

Le this compoundmu a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme un composé outil pour étudier l'inhibition de la protéine de choc thermique 70 et de la protéine tumorale p53.

Biologie : Le this compoundmu est utilisé dans des études de biologie cellulaire pour étudier ses effets sur l'arrêt du cycle cellulaire, l'apoptose et la migration cellulaire.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber la protéine tumorale p53 et la protéine de choc thermique 70.

Industrie : Le this compoundmu est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la protéine de choc thermique 70 et la protéine tumorale p53.

5. Mécanisme d'Action

Le this compoundmu exerce ses effets en inhibant la liaison de la protéine tumorale p53 aux mitochondries, réduisant ainsi son affinité pour les protéines anti-apoptotiques telles que Bcl-xL et Bcl-2. Cette inhibition empêche l'activation des voies apoptotiques, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. De plus, le this compoundmu inhibe la protéine de choc thermique 70, qui joue un rôle crucial dans l'homéostasie des protéines et la réponse au stress .

Composés Similaires :

This compoundalpha : Un autre inhibiteur de la protéine tumorale p53, mais avec des cibles moléculaires et des voies différentes.

This compoundbeta : Semblable à la this compoundalpha, elle inhibe également la protéine tumorale p53 mais possède des propriétés chimiques distinctes.

Unicité du this compoundMu : Le this compoundmu est unique en raison de sa double inhibition à la fois de la protéine tumorale p53 et de la protéine de choc thermique 70.

Applications De Recherche Scientifique

Pifithrin-mu has a wide range of scientific research applications, including :

Chemistry: It is used as a tool compound to study the inhibition of heat shock protein 70 and tumor protein p53.

Biology: this compoundmu is employed in cell biology studies to investigate its effects on cell cycle arrest, apoptosis, and cell migration.

Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor protein p53 and heat shock protein 70.

Industry: this compoundmu is used in the development of new drugs and therapeutic agents targeting heat shock protein 70 and tumor protein p53.

Comparaison Avec Des Composés Similaires

Pifithrin-alpha: Another inhibitor of tumor protein p53, but with different molecular targets and pathways.

This compoundbeta: Similar to this compoundalpha, it also inhibits tumor protein p53 but has distinct chemical properties.

Uniqueness of this compoundMu: this compoundmu is unique due to its dual inhibition of both tumor protein p53 and heat shock protein 70.

Activité Biologique

Pifithrin-α (PFT-α) is a small molecule primarily recognized for its role as an inhibitor of the tumor suppressor protein p53. This compound has garnered attention for its multifaceted biological activities, particularly in neuroprotection, apoptosis regulation, and its potential therapeutic applications in various diseases.

PFT-α exerts its effects primarily through two mechanisms: p53-dependent and p53-independent pathways.

-

p53-dependent Mechanism :

- PFT-α reversibly blocks p53-dependent transcriptional activation, which is crucial in regulating cell cycle and apoptosis. By inhibiting p53, PFT-α can prevent the transcription of pro-apoptotic genes, thereby protecting cells from apoptosis induced by various stressors such as DNA damage or oxidative stress .

-

p53-independent Mechanism :

- Recent studies have indicated that PFT-α also activates the aryl hydrocarbon receptor (AHR) pathway, which leads to the upregulation of antioxidant genes through the Nrf2 signaling pathway. This action helps in reducing intracellular reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

Neuroprotective Effects

PFT-α has shown significant neuroprotective properties in various models of traumatic brain injury (TBI) and neurodegenerative diseases:

- In a study involving Sprague Dawley rats subjected to TBI, administration of PFT-α resulted in reduced brain contusion volume and improved sensory and motor functions. The treatment decreased levels of pro-inflammatory cytokines and markers associated with apoptosis and autophagy .

- Another investigation demonstrated that PFT-α could mitigate neuronal death caused by excitotoxicity and ischemia, suggesting its potential as a therapeutic agent for conditions like stroke and Parkinson's disease .

Traumatic Brain Injury (TBI)

In a controlled study on TBI, both PFT-α and another variant, PFT-μ, were administered post-injury. The results indicated that:

- PFT-α significantly reduced p53 mRNA expression and pro-inflammatory cytokines (IL-1β and IL-6).

- PFT-μ was effective in enhancing neuronal survival by regulating oxidative stress and autophagy .

Ropivacaine-Induced Neuronal Apoptosis

A study evaluating the effects of PFT-α on ropivacaine-induced apoptosis demonstrated:

- Pretreatment with PFT-α improved cell viability in neuronal cultures exposed to ropivacaine.

- It inhibited the expression of pro-apoptotic factors such as Bax and caspase-3 while promoting anti-apoptotic factors like Bcl-2 .

Summary of Biological Activities of Pifithrin-α

Pharmacological Efficacy

| Study Type | Model Used | Dose | Outcome |

|---|---|---|---|

| TBI Study | Sprague Dawley rats | 2 mg/kg | Reduced brain injury effects |

| Ropivacaine Study | In vitro PC12 cell line | Not specified | Increased cell viability |

| Ischemia Model | Rodent models | 0.2 - 8 mg/kg | Prevented neuronal death |

Propriétés

IUPAC Name |

2-phenylethynesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUZYEMRHCMVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316450 | |

| Record name | 2-Phenylethynesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64984-31-2 | |

| Record name | 2-Phenylethynesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64984-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 303580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64984-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylethynesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynesulfonamide, 2-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.